2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its intricate structure, which includes a chloro-substituted benzamide core and a pyrazolopyrimidine ring linked to a furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions:
Formation of Pyrazolopyrimidine: : Starting from suitable pyrazole and pyrimidine precursors, the pyrazolopyrimidine ring system is formed through cyclization reactions.
Attachment of Furanyl Group: : The furan-2-ylmethylamine is then introduced, often via a nucleophilic substitution reaction, to incorporate the furanyl moiety into the structure.
Chloro-substituted Benzamide Formation: : The final step involves the acylation of the amine group with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using optimized conditions to ensure high yields and purity. The use of automated reaction systems and continuous flow chemistry can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, forming furanoquinones under suitable conditions.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.
Substitution: : Halogen substituents (such as chlorine) can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in suitable solvents.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: : Furanoquinones.
Reduction: : Amines from nitro derivatives.
Substitution: : Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several areas:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential probe in studying biochemical pathways and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in material science for the development of novel polymers and coatings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : May affect signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Compared to other compounds in its class, 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its:
Structural Complexity: : Incorporates both a pyrazolopyrimidine ring and a furanyl group.
Functional Groups: : The chloro-substituted benzamide provides distinct reactivity and binding properties.
List of Similar Compounds
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamide
2-chloro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)benzamide
This compound's synthesis, reactivity, and diverse applications make it a valuable subject of ongoing research in various scientific disciplines.
Biological Activity
The compound 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 348.81 g/mol
The presence of the furan and pyrazolo[3,4-d]pyrimidine moieties suggests significant potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring enhances binding affinity through π-π interactions, while the chloroacetamide group may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in target proteins .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds bearing the pyrazolo[3,4-d]pyrimidine structure have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-chloro-N-(2-(4-(furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | MCF7 | TBD |
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | SF-268 | 3.79 |
Oxime-linked pyrazole derivatives | HCT116 | 0.39 |
The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation and survival, potentially through modulation of kinase activity or interaction with histone demethylases .
Anti-inflammatory and Analgesic Properties
Compounds with similar structural features have also been reported to exhibit anti-inflammatory and analgesic activities. The pyrazole moiety is known for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that our compound may possess similar anti-inflammatory properties.
Case Studies
- In Vitro Studies : A study investigating the effects of similar pyrazole derivatives on cancer cells indicated that modifications at the furan and benzamide positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.28 µM to 48 µM across different derivatives) .
- Mechanistic Insights : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating a possible mechanism for the observed anticancer effects of our compound .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIGAKWGGFPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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